molecular formula C8H13NO2 B13178189 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one

1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one

Cat. No.: B13178189
M. Wt: 155.19 g/mol
InChI Key: VYINAPCCKSDZFV-UHFFFAOYSA-N
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Description

1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one is a chemical compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . This compound is characterized by its unique structure, which includes an oxolane ring and an aminomethyl group attached to a prop-2-en-1-one moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one typically involves the following steps:

Chemical Reactions Analysis

1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the oxolane ring can interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s observed biological effects .

Comparison with Similar Compounds

1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one can be compared with similar compounds such as:

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-[5-(aminomethyl)oxolan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C8H13NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h2,6,8H,1,3-5,9H2

InChI Key

VYINAPCCKSDZFV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCC(O1)CN

Origin of Product

United States

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